4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
Overview
Description
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylpiperidinylmethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium). This process is known as transmetalation . The 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid would donate its phenyl group during this process.
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methylpiperidinylmethyl Group: This step involves the alkylation of the phenyl ring with a methylpiperidinylmethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro group and the methylpiperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid has several applications in scientific research:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy
Properties
IUPAC Name |
[4-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSQDRDMIMYDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160469 | |
Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-82-0 | |
Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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